molecular formula C18H19N B15235237 (1S)-1-(2-Anthryl)-2-methylpropylamine

(1S)-1-(2-Anthryl)-2-methylpropylamine

Cat. No.: B15235237
M. Wt: 249.3 g/mol
InChI Key: XYRDBHHDUROQIL-SFHVURJKSA-N
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Description

(1S)-1-(2-Anthryl)-2-methylpropylamine is an organic compound with a complex structure that includes an anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Anthryl)-2-methylpropylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as anthracene and 2-methylpropylamine.

    Reaction Conditions: The key step involves the formation of the anthracene moiety, which is achieved through a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the Friedel-Crafts alkylation reaction.

    Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.

    Purification: Industrial purification techniques such as recrystallization and distillation are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Anthryl)-2-methylpropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

(1S)-1-(2-Anthryl)-2-methylpropylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-1-(2-Anthryl)-2-methylpropylamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-(2-Anthryl)-2-methylpropylamine is unique due to its specific structural configuration and the presence of the anthracene moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

(1S)-1-anthracen-2-yl-2-methylpropan-1-amine

InChI

InChI=1S/C18H19N/c1-12(2)18(19)16-8-7-15-9-13-5-3-4-6-14(13)10-17(15)11-16/h3-12,18H,19H2,1-2H3/t18-/m0/s1

InChI Key

XYRDBHHDUROQIL-SFHVURJKSA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Canonical SMILES

CC(C)C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Origin of Product

United States

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